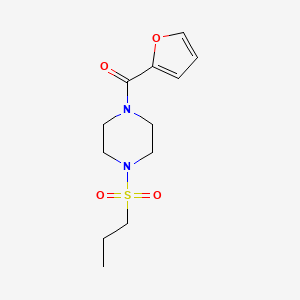
2-chloro-4-methyl-N-(6-methyl-2-pyridinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4-methyl-N-(6-methyl-2-pyridinyl)benzamide (CMPB) is a synthetic compound that has gained significant attention in scientific research due to its potential as a pharmacological tool. CMPB is a selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in the perception of pain and temperature.
作用機序
2-chloro-4-methyl-N-(6-methyl-2-pyridinyl)benzamide acts as a selective antagonist of TRPV1 channels by binding to a specific site on the channel protein. This binding prevents the activation of the channel by various stimuli, including heat, capsaicin, and acid. By inhibiting TRPV1-mediated responses, 2-chloro-4-methyl-N-(6-methyl-2-pyridinyl)benzamide can attenuate pain and inflammation in various animal models.
Biochemical and Physiological Effects
2-chloro-4-methyl-N-(6-methyl-2-pyridinyl)benzamide has been shown to have a range of biochemical and physiological effects in animal models. In vitro studies have demonstrated that 2-chloro-4-methyl-N-(6-methyl-2-pyridinyl)benzamide can inhibit the release of pro-inflammatory cytokines and chemokines, suggesting that it may have anti-inflammatory properties. In vivo studies have shown that 2-chloro-4-methyl-N-(6-methyl-2-pyridinyl)benzamide can attenuate pain and inflammation in various animal models, including models of neuropathic pain, inflammatory pain, and osteoarthritis.
実験室実験の利点と制限
2-chloro-4-methyl-N-(6-methyl-2-pyridinyl)benzamide has several advantages as a pharmacological tool for studying TRPV1 channels. It is a highly selective antagonist of TRPV1 channels, meaning that it does not interact with other ion channels or receptors. This selectivity makes 2-chloro-4-methyl-N-(6-methyl-2-pyridinyl)benzamide a valuable tool for investigating the specific role of TRPV1 channels in various physiological and pathological processes. However, one limitation of 2-chloro-4-methyl-N-(6-methyl-2-pyridinyl)benzamide is that it has a relatively short half-life in vivo, meaning that it may need to be administered frequently to maintain its pharmacological effects.
将来の方向性
There are several potential future directions for research on 2-chloro-4-methyl-N-(6-methyl-2-pyridinyl)benzamide. One area of interest is the development of more potent and selective TRPV1 antagonists that could be used as therapeutic agents for pain and inflammation. Another area of interest is the investigation of the role of TRPV1 channels in various physiological and pathological processes, including cancer, diabetes, and cardiovascular disease. Additionally, the development of novel methods for delivering 2-chloro-4-methyl-N-(6-methyl-2-pyridinyl)benzamide to specific tissues or organs could enhance its therapeutic potential.
合成法
2-chloro-4-methyl-N-(6-methyl-2-pyridinyl)benzamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form 2-chloro-4-methylbenzoyl chloride. The resulting compound is then reacted with 6-methyl-2-pyridinamine to produce 2-chloro-4-methyl-N-(6-methyl-2-pyridinyl)benzamide.
科学的研究の応用
2-chloro-4-methyl-N-(6-methyl-2-pyridinyl)benzamide has been used extensively in scientific research as a pharmacological tool to investigate the role of TRPV1 channels in various physiological and pathological processes. TRPV1 channels are expressed in a wide range of tissues, including sensory neurons, the gastrointestinal tract, and the cardiovascular system. 2-chloro-4-methyl-N-(6-methyl-2-pyridinyl)benzamide has been shown to inhibit TRPV1-mediated responses in vitro and in vivo, making it a valuable tool for studying the function of these channels.
特性
IUPAC Name |
2-chloro-4-methyl-N-(6-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-6-7-11(12(15)8-9)14(18)17-13-5-3-4-10(2)16-13/h3-8H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPRFJDGLJEIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=N2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90984961 |
Source


|
| Record name | 2-Chloro-4-methyl-N-(6-methylpyridin-2-yl)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90984961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6634-80-6 |
Source


|
| Record name | 2-Chloro-4-methyl-N-(6-methylpyridin-2-yl)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90984961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5869432.png)
![2-(4-bromo-2-nitrophenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5869433.png)
![5-benzyl-6-methyl-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5869438.png)



![N-(2,3-dimethylphenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5869476.png)
![N'-(2-furylmethylene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5869479.png)
![N,N-diethyl-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B5869488.png)


![1-[2-(4-ethoxyphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5869511.png)

![N-(4-cyanophenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5869514.png)